3-Chloropyrazine-2-sulfonamide
Description
Significance of Pyrazine (B50134) and Sulfonamide Moieties in Chemical Biology and Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active compounds. mdpi.comnih.gov Its derivatives have been extensively investigated and are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. mdpi.comnih.gov The presence of the pyrazine core in marketed drugs underscores its importance in drug discovery. mdpi.com The unique electronic properties and the ability of its nitrogen atoms to form hydrogen bonds contribute to its role as a versatile scaffold in medicinal chemistry. nih.gov
Similarly, the sulfonamide functional group has been a cornerstone in medicinal chemistry since the advent of sulfa drugs. nih.gov Sulfonamide-based compounds display a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govekb.egnih.gov The sulfonamide moiety is a crucial component in many FDA-approved drugs, highlighting its therapeutic relevance. nih.gov Its ability to act as a zinc-binding group is a key feature in the design of enzyme inhibitors, such as carbonic anhydrase inhibitors. mdpi.com The stability and synthetic accessibility of the sulfonamide group further enhance its utility in the development of new therapeutic agents. thieme-connect.com
Overview of Pyrazine-Derived Scaffolds in Academic Research
Academic research has extensively explored pyrazine-derived scaffolds due to their diverse biological potential. These scaffolds serve as fundamental building blocks for creating novel molecules with a wide range of therapeutic applications. arabjchem.org For instance, the fusion of a pyrazine ring with other heterocyclic systems, such as triazoles or pyrroles, has led to the development of compounds with potent biological activities. arabjchem.orgresearchgate.net Pyrrolo[1,2-a]pyrazine derivatives, for example, have shown significant antibacterial and antiviral properties. researchgate.net The versatility of the pyrazine scaffold allows for structural modifications that can fine-tune the pharmacological profile of the resulting molecules, making it an attractive target for medicinal chemistry research. mdpi.comarabjchem.org
Contextualization of 3-Chloropyrazine-2-sulfonamide within Established Heterocyclic Chemistry
This compound belongs to the class of halogenated pyrazine derivatives. The introduction of a chlorine atom to the pyrazine ring significantly influences the molecule's reactivity and electronic properties. Halogenated heterocycles are pivotal intermediates in organic synthesis, often serving as precursors for cross-coupling reactions to introduce further molecular diversity. rsc.org The chemistry of chloropyrazines has been a subject of interest, with studies focusing on their synthesis and functionalization. chemicalbook.comgoogle.com The presence of both a chloro group and a sulfonamide group on the pyrazine ring in this compound provides multiple reaction sites for further chemical transformations, positioning it as a versatile building block in heterocyclic chemistry. researchgate.net
Rationale for Comprehensive Academic Investigation of this compound
The rationale for a thorough academic investigation of this compound stems from its potential as a key intermediate in the synthesis of more complex, biologically active molecules. Its structure combines the pharmacologically significant pyrazine and sulfonamide moieties with a reactive chlorine atom, making it a valuable scaffold for drug discovery and development. chemimpex.com The study of its chemical reactivity can unlock new synthetic routes to novel heterocyclic systems. For instance, the chlorine atom can be displaced by various nucleophiles to generate a library of substituted pyrazine-2-sulfonamides for biological screening. researchgate.net Understanding the interplay between the chloro, sulfonamide, and pyrazine ring functionalities is crucial for designing targeted molecules with specific pharmacological profiles.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1897428-21-5 |
| Molecular Formula | C4H4ClN3O2S |
| Molecular Weight | 193.61 g/mol |
| Physical Form | Powder |
| IUPAC Name | This compound |
| InChI Key | HSLJRWQPNZGVHN-UHFFFAOYSA-N |
Table 1: Physicochemical properties of this compound. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloropyrazine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLJRWQPNZGVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations of 3 Chloropyrazine 2 Sulfonamide
Reactions Involving the Chloro Moiety (e.g., Halogen Substitution)
The chlorine atom on the pyrazine (B50134) ring is a primary site for nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent sulfonamide group and the pyrazine ring itself.
A notable example is the aminodehalogenation reaction, where the chloro group is displaced by an amine. For instance, the reaction of 3-chloropyrazine-2-carboxamide (B1267238), a closely related analog, with various benzylamines results in the formation of 3-benzylaminopyrazine-2-carboxamides. mdpi.comnih.gov This type of substitution can be facilitated by microwave irradiation, which has been shown to significantly reduce reaction times from hours to minutes and improve yields. researchgate.net
The following table summarizes representative halogen substitution reactions on chloropyrazine systems.
| Reactant | Reagent | Product | Conditions | Yield | Reference |
| 3-Chloropyrazine-2-carboxamide | Substituted anilines | 3-Anilinopyrazine-2-carboxamide derivatives | Microwave irradiation | Good | researchgate.net |
| 3-Chloropyrazine-2-carboxamide | Substituted benzylamines | 3-Benzylaminopyrazine-2-carboxamides | Conventional heating or Microwave | Up to 91% | mdpi.comresearchgate.net |
| Chloropyrazine | n-octylamine | N-octylpyrazin-2-amine | Palladium catalysis | 82% | rsc.org |
These reactions highlight the utility of the chloro moiety as a synthetic handle for the introduction of diverse functionalities onto the pyrazine core. The efficiency of these substitutions can often be enhanced through the use of transition metal catalysts, particularly palladium-based systems. rsc.org
Transformations of the Sulfonamide Functional Group
The sulfonamide group (-SO₂NH₂) is generally considered to be relatively unreactive. wikipedia.org However, it can participate in a number of chemical transformations, providing another avenue for the derivatization of 3-Chloropyrazine-2-sulfonamide.
One common reaction is the condensation with carbimidates to form sulfonyl-carboximidamides. nih.gov This reaction typically proceeds in the presence of a base, such as DBU, in a suitable solvent like methanol. nih.gov Additionally, the sulfonamide nitrogen can be alkylated or acylated under appropriate conditions.
Recent advances have also demonstrated the use of sulfonamides as precursors for sulfonyl radicals under photoredox conditions, which can then undergo addition to alkenes. acs.org This opens up possibilities for novel carbon-carbon bond-forming reactions starting from sulfonamides. Furthermore, methods have been developed for the conversion of primary sulfonamides into other functional groups like sulfones and sulfonic acids. acs.org
| Reaction Type | Reagents | Product Type | Significance | Reference |
| Condensation | Heterocyclic methyl carbimidates | Heterocyclic sulfonyl-carboximidamides | Formation of amidine structures | nih.gov |
| Radical Addition | Alkenes, Photoredox catalyst | Sulfonamide-alkene adducts | C-C bond formation | acs.org |
| Functional Group Interconversion | NHC catalyst | Sulfinates | Precursors to sulfones, sulfonic acids | acs.org |
Reactivity at the Pyrazine Ring System: Electrophilic and Nucleophilic Processes
The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The presence of both a chloro and a sulfonamide group further influences its reactivity. Nucleophilic aromatic substitution (SNAr) is a key reaction type for this system. The chlorine atom at the 3-position is readily displaced by nucleophiles, as discussed in section 3.1.
The electronic deficiency of the pyrazine ring can be correlated with the ease of nucleophilic substitution. researchgate.net The positions on the ring with the greatest electronic deficiency are the most likely sites for nucleophilic attack.
While less common due to the electron-deficient nature of the ring, electrophilic substitution reactions can occur, particularly if the ring is activated by electron-donating substituents. However, for this compound, with its two electron-withdrawing groups, electrophilic attack on the ring is generally disfavored. Instead, transition metal-catalyzed cross-coupling reactions are more prevalent for functionalizing the pyrazine core. rsc.org
Regioselective and Stereoselective Functionalization
Achieving regioselectivity and stereoselectivity in the functionalization of this compound is crucial for the synthesis of specific target molecules. The inherent electronic properties of the substituted pyrazine ring often direct the regioselectivity of reactions. For instance, in nucleophilic substitution reactions, the attack is highly regioselective at the carbon bearing the chlorine atom.
In cases where multiple reactive sites are present, the reaction conditions can be tuned to favor one outcome over another. For example, in the Suzuki coupling of dihalopyrazines, the choice of catalyst and reaction conditions can lead to the selective substitution of one halogen over the other. rsc.org
Stereoselective reactions are particularly important when creating chiral centers. While direct examples on this compound are not abundant in the provided context, the principles of stereoselective synthesis can be applied. For instance, the use of chiral catalysts or auxiliaries can induce stereoselectivity in reactions involving the functional groups attached to the pyrazine ring. The development of methods for the stereoselective functionalization of related heterocyclic systems is an active area of research. nih.govbohrium.comresearchgate.net
Exploration of Catalytic Methodologies for Selective Reactions
Catalytic methods play a pivotal role in the selective functionalization of this compound and related compounds. Transition metal catalysis, particularly with palladium, nickel, and copper, is widely employed for cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the chloropyrazine with boronic acids or their esters. rsc.org The choice of palladium catalyst and ligand is critical for achieving high yields. rsc.org
Sonogashira Coupling: This method facilitates the formation of carbon-carbon bonds between the chloropyrazine and terminal alkynes, and is catalyzed by palladium and copper complexes. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the amination of the chloropyrazine with a wide range of amines. rsc.org
Stille Coupling: This reaction involves the coupling of the pyrazine with organotin compounds, catalyzed by palladium. rsc.org
The use of microwave assistance in these catalytic reactions has been shown to be highly beneficial, often leading to shorter reaction times and improved yields. researchgate.net
| Catalytic Reaction | Metal Catalyst | Bond Formed | Reactants | Reference |
| Suzuki-Miyaura Coupling | Palladium | C-C | Chloropyrazine, Boronic acid/ester | rsc.org |
| Sonogashira Coupling | Palladium/Copper | C-C (alkyne) | Chloropyrazine, Terminal alkyne | rsc.org |
| Buchwald-Hartwig Amination | Palladium | C-N | Chloropyrazine, Amine | rsc.org |
| Stille Coupling | Palladium | C-C | Stannylated pyrazine, Halide | rsc.org |
Mechanistic Insights into Novel Chemical Reactivity
Understanding the mechanisms of the reactions involving this compound is fundamental for optimizing existing transformations and developing new synthetic methodologies.
The nucleophilic aromatic substitution of the chloro group generally proceeds through a Meisenheimer-type intermediate. The electron-withdrawing groups stabilize this intermediate, facilitating the reaction.
In transition metal-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For example, in a Suzuki coupling, the palladium(0) catalyst oxidatively adds to the C-Cl bond of the pyrazine. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. rsc.org
Recent studies have also delved into the mechanistic details of reactions involving the sulfonamide group, such as the generation of sulfonamidyl radicals via proton-coupled electron transfer under photoredox conditions. acs.org Furthermore, mechanistic investigations into novel C-C bond-forming reactions have highlighted unprecedented pathways, such as intramolecular SN2-type processes. rsc.org
Design and Synthesis of 3 Chloropyrazine 2 Sulfonamide Analogues and Derivatives
Rational Design Principles for Structural Diversification
The structural diversification of 3-Chloropyrazine-2-sulfonamide is guided by established medicinal chemistry principles to explore and optimize biological activity. A key strategy involves the isosteric replacement of functional groups to probe the impact of different linkers on compound efficacy. For instance, researchers have investigated the effect of replacing amide or retro-amide moieties with a sulfonamide linker to connect the pyrazine (B50134) core to an aryl fragment. nih.gov This approach allows for a systematic evaluation of how changes in geometry, electronics, and hydrogen bonding capacity of the linker influence the molecule's interaction with biological targets. nih.gov
Another important design consideration is the introduction of specific atoms to modulate physicochemical properties like lipophilicity. The addition of a chlorine atom to a molecule is a known method to increase its lipophilicity, which can be crucial for activity against pathogens with lipid-rich cell walls, such as mycobacteria. nih.gov This principle has been applied in the design of chloropyrazine derivatives to enhance their potential as antimycobacterial agents. nih.gov The small molecular size of the pyrazine ring makes it a suitable scaffold for such modifications, allowing for substitutions at various positions to fine-tune the compound's properties. nih.gov
Synthesis of N-Substituted Sulfonamide Derivatives
The synthesis of N-substituted sulfonamide derivatives is a primary method for creating analogues of this compound. This strategy involves modifying the sulfonamide nitrogen to introduce a wide variety of substituents, thereby exploring the chemical space around the core molecule. A general and effective method for this transformation is the reaction of a suitable pyrazine sulfonyl chloride with a primary or secondary amine. mdpi.comhilarispublisher.com
The typical synthetic procedure involves dissolving the amine-containing core molecule in a suitable solvent, such as dichloromethane, and then adding the desired sulfonyl chloride. mdpi.com A base, commonly triethylamine (B128534), is added to the reaction mixture to neutralize the hydrochloric acid generated during the reaction. mdpi.comhilarispublisher.com The reaction is typically stirred at room temperature for a period ranging from minutes to hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC). mdpi.com This approach has been successfully used to generate series of sulfonamide derivatives from various core structures. mdpi.comhilarispublisher.com While the specific synthesis starting from this compound itself is not detailed, this standard methodology is broadly applicable for its derivatization.
For related pyrazine carboxamides, a similar principle of nucleophilic substitution is employed. For example, 3-chloropyrazine-2-carboxamide (B1267238) can be reacted with variously substituted benzylamines to yield a series of N-substituted derivatives. nih.govmdpi.com These reactions can be performed using conventional heating or microwave-assisted synthesis, with the latter often providing higher yields and shorter reaction times. nih.govmdpi.com
Table 1: Examples of N-Substituted Pyrazine Derivatives Synthesized via Nucleophilic Substitution
| Compound ID | Starting Material | Reagent | Key Product |
| 1 | 3-Chloropyrazine-2-carboxamide | Benzylamine | 3-(Benzylamino)pyrazine-2-carboxamide |
| 8 | 3-Chloropyrazine-2-carboxamide | 4-Methylbenzylamine | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide nih.govnih.gov |
| 5 | 3-Chloropyrazine-2-carbonyl chloride | 2-Chlorobenzylamine | 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide mdpi.com |
| 9a | 3-Chloropyrazine-2-carbonyl chloride | 3,4-Dichlorobenzylamine | N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide mdpi.com |
Synthesis of Pyrazine Ring-Modified Analogues
Modification of the pyrazine ring itself is another critical strategy for generating structural diversity. This involves the introduction of various substituents at different positions on the heterocyclic core. The chlorine atom at the 3-position of the starting material serves as a versatile handle for nucleophilic aromatic substitution reactions. For instance, reacting 3-chloropyrazine-2-carboxamide with substituted benzylamines leads to the displacement of the chlorine atom, yielding 3-benzylaminopyrazine-2-carboxamides. nih.govnih.gov This aminodehalogenation reaction is a common method for introducing amino substituents onto the pyrazine core. nih.gov
Substitutions at other positions of the pyrazine ring, such as the 5- and 6-positions, are also well-established methods for creating analogues. nih.gov A variety of synthetic methods exist for producing substituted pyrazines, often starting from α-diketones or N-allyl malonamides. tandfonline.comrsc.org One biomimetic approach involves the homodimerization of α-amino aldehydes followed by air oxidation to produce 2,5-disubstituted pyrazines. mdpi.com These diverse synthetic routes provide access to a wide range of pyrazine cores that can subsequently be functionalized with a sulfonamide group to produce novel analogues. tandfonline.commdpi.com
Structure-Based Derivatization Strategies
Structure-based design leverages three-dimensional structural information of a biological target, such as an enzyme, to guide the synthesis of more potent and selective derivatives. This approach aims to optimize the interactions between the molecule and the target's binding site. Techniques like X-ray crystallography and molecular docking are central to this strategy. technologynetworks.comresearchgate.net
In the context of pyrazine derivatives, molecular docking has been used to investigate possible biological targets and understand binding interactions. For example, studies on benzylamino-substituted pyrazines involved docking the compounds into the active site of mycobacterial enoyl-ACP reductase (InhA) to identify key binding interactions that could explain their biological activity. mdpi.com This computational analysis helps rationalize structure-activity relationships (SAR) and provides a roadmap for designing next-generation compounds with improved affinity. researchgate.net
Similarly, co-crystallization of a synthesized compound or fragment with its target protein provides high-resolution detail of the binding mode. nih.gov This information is invaluable for identifying opportunities for "fragment growing," where the initial molecule is extended to engage with nearby pockets in the active site, or "fragment linking," where two different fragments binding in adjacent sites are connected. technologynetworks.comnih.gov This iterative process of synthesis, biological testing, and structural analysis is a cornerstone of modern drug discovery.
Exploration of Fragment-Based Approaches for Analogue Generation
Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments". technologynetworks.commdpi.com These fragments typically have weak binding affinities (in the micromolar to millimolar range) but exhibit high ligand efficiency. mdpi.comnih.gov Once identified through sensitive biophysical techniques like nuclear magnetic resonance (NMR), surface plasmon resonance (SPR), or X-ray crystallography, these hits serve as starting points for building more potent, lead-like molecules. technologynetworks.comnih.gov
There are three main strategies for evolving fragment hits into larger molecules:
Fragment Growing : The initial fragment is extended by adding new chemical functionalities to pick up additional interactions with the target protein. technologynetworks.com
Fragment Merging : If two fragments are found to bind in overlapping regions of the target's active site, their structural features can be combined into a single, more potent molecule. technologynetworks.com
Fragment Linking : This is considered the most powerful approach, where two or more fragments that bind to distinct, adjacent sites on the target are connected by a chemical linker. This can lead to a dramatic increase in binding affinity. technologynetworks.comnih.gov
In the context of this compound, an FBDD approach could involve screening a library of pyrazine-containing fragments or diverse sulfamide (B24259) fragments to identify initial binders to a target of interest. nih.gov Subsequent optimization using the strategies above would then be used to generate novel, high-affinity analogues.
Application of Parallel Synthesis and Combinatorial Chemistry Techniques
Combinatorial chemistry and parallel synthesis are high-throughput techniques used to rapidly generate large libraries of structurally related compounds. nih.gov These methods have revolutionized the early stages of drug discovery by enabling the simultaneous synthesis of hundreds or thousands of molecules, significantly accelerating the identification of new hits. nih.govuomustansiriyah.edu.iq
Two primary strategies are employed in combinatorial synthesis:
Parallel Synthesis : In this approach, each starting material is reacted with a set of building blocks in separate reaction vessels, often in a multi-well plate format. niscpr.res.in This method produces a library of individual, spatially addressed compounds, which simplifies subsequent screening and analysis as no deconvolution is required. nih.govniscpr.res.in
Split-and-Mix Synthesis : This technique is used to create much larger libraries. A solid support (like resin beads) is divided into portions, each is reacted with a different building block, and then all portions are recombined. This process is repeated for several steps, leading to a library where each bead contains a single, unique compound. niscpr.res.in
These techniques are well-suited for the derivatization of the this compound scaffold. For example, a parallel synthesis approach could be used to react the core molecule with a large and diverse library of amines or sulfonyl chlorides in a 96-well plate format, quickly generating a library of N-substituted derivatives for biological screening. uomustansiriyah.edu.iq The use of laboratory robotics for pipetting and analysis can further automate this process, enhancing the efficiency of the discovery pipeline. uomustansiriyah.edu.iq
Investigation of Biological Target Interactions and Mechanistic Studies Excluding Human Clinical Data
Enzyme Inhibition Profiles of 3-Chloropyrazine-2-sulfonamide and its Analogues
The inhibitory potential of this compound against various enzyme systems has not been specifically elucidated. However, based on the activities of structurally related sulfonamides, hypothetical targets can be inferred.
Dihydropteroate Synthase (DHPS) Inhibition
Sulfonamides are a well-established class of antibiotics that function by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of bacteria. They act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of folic acid, a precursor required for nucleotide and amino acid synthesis, ultimately leading to bacteriostasis. Although this is a general mechanism for sulfonamides, no specific studies have been published to confirm or quantify the inhibitory activity of this compound against DHPS.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a key pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. Numerous sulfonamide-based compounds have been developed as inhibitors for various CA isoforms. Given the presence of the sulfonamide group, it is plausible that this compound could exhibit inhibitory activity against one or more carbonic anhydrase isoforms. However, to date, no experimental data has been reported to support this hypothesis or to define its inhibition profile and selectivity across the different CA isoforms.
Other Enzyme Targets (e.g., NAAA, specific kinases)
The sulfonamide scaffold has been incorporated into inhibitors of other enzyme classes, including N-acylethanolamine acid amidase (NAAA) and various protein kinases. These enzymes are involved in diverse cellular processes, from inflammation and pain signaling (NAAA) to cell growth and proliferation (kinases). While some sulfonamide derivatives have shown activity against these targets, there is currently no published research investigating the potential for this compound to inhibit NAAA or any specific kinases.
Receptor Binding Assays and Selectivity Profiling
Information regarding the interaction of this compound with specific cellular receptors is not available in the public domain. Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its biological targets. Without such studies, the receptor interaction profile of this compound remains unknown.
Modulation of Cellular Pathways in vitro
The effect of this compound on cellular pathways in vitro has not been documented. Studies investigating its impact on signaling cascades, gene expression, or other cellular processes are necessary to understand its potential biological effects. For instance, many sulfonamides are known to influence inflammatory pathways, but whether this compound shares these properties is yet to be determined.
Elucidation of Molecular Mechanisms of Action in Cellular and Subcellular Models
A detailed understanding of the molecular mechanisms of action for any compound requires extensive investigation in cellular and subcellular models. As there are no primary research articles available that focus on this compound, the molecular basis for any potential biological activity remains entirely speculative. Future research would be needed to explore its uptake, subcellular localization, and interaction with intracellular components to elucidate its mechanism of action.
Based on a thorough review of the search results, it is not possible to generate the requested article focusing solely on the chemical compound "this compound." The available research data does not provide specific information on the biological target interactions, mechanistic studies, or in vivo efficacy for this particular compound.
The search results consistently refer to studies on derivatives of a related but structurally distinct compound, 3-chloropyrazine-2-carboxamide (B1267238) . These studies, such as the synthesis and evaluation of 3-benzylaminopyrazine-2-carboxamides, investigate the biological activities of molecules synthesized from 3-chloropyrazine-2-carboxamide, not the activities of "this compound" itself.
The user's instructions strictly require that the article focuses solely on "this compound" and adheres to a detailed outline requiring specific in vitro and in vivo data (Structure-Activity Relationship, antimycobacterial, antibacterial, and antifungal activity in animal models). As no such data for "this compound" is present in the search results, generating the requested article would be scientifically inaccurate and would violate the core instructions of the prompt.
Therefore, the requested article cannot be created with the currently available information.
Computational and Theoretical Studies on 3 Chloropyrazine 2 Sulfonamide and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction potential. Methods like Density Functional Theory (DFT) are frequently used to investigate the molecular structure and electronic features of sulfonamide-containing compounds. researchgate.net
Studies on related aryl sulfonyl piperazine (B1678402) derivatives using DFT with the B3LYP/6-31G(d,p) basis set have been performed to analyze their structural properties. researchgate.net Such calculations help in optimizing the molecular geometry and understanding the electronic distribution within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For instance, analyses of sulfonamide derivatives have shown that charge transfer occurs within the molecules, which is crucial for their biological activity. researchgate.net
Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to identify the electron-rich and electron-deficient regions of a molecule. researchgate.net In MEP analysis of related sulfonamide derivatives, negative electrostatic potentials are typically localized over the sulfonamide function, indicating sites susceptible to electrophilic attack, while positive potentials are found around hydrogen atoms. researchgate.net This information is vital for predicting how the molecule will interact with a biological receptor. Mulliken charge analysis is another technique used to determine the net charges on individual atoms, revealing the extent of charge delocalization across the molecule. researchgate.net These quantum mechanical approaches provide a theoretical foundation for predicting the behavior of 3-Chloropyrazine-2-sulfonamide derivatives in biological systems. researchgate.netmdpi.com
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to study how derivatives of this compound might interact with their biological targets.
For example, derivatives of the closely related 3-chloropyrazine-2-carboxamide (B1267238) have been docked with mycobacterial enoyl-ACP reductase (InhA), a potential target for antitubercular agents. nih.govmdpi.com Similarly, pyrazine-linked 2-aminobenzamides have been studied as inhibitors of histone deacetylases (HDACs), with docking simulations performed on crystal structures of HDAC1, HDAC2, and HDAC3. mdpi.com Other studies have focused on pyrazole-carboxamides bearing a sulfonamide moiety as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes. nih.govresearchgate.net These simulations are crucial for understanding the binding mechanisms and for rationalizing the structure-activity relationships (SAR) observed in experimental assays. mdpi.com
A primary output of molecular docking is a detailed analysis of the interactions between the ligand and the amino acid residues in the protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for stable binding.
In studies of 3-chloropyrazine-2-carboxamide derivatives targeting InhA, the carboxamide group was found to be important for high affinity, enabling close contact with Tyr 158 and the NAD+ cofactor. mdpi.com For pyrazine-linked HDAC inhibitors, the 2-aminobenzamide (B116534) moiety acts as a zinc-binding group, a key interaction for inhibiting this class of enzymes. mdpi.com Docking of pyrazole-sulfonamide derivatives into the active site of carbonic anhydrase has revealed interactions with the catalytically essential zinc ion, alongside hydrogen bonding with key residues like Thr199 and His94. nih.gov
The table below summarizes key ligand-protein interactions for derivatives related to this compound with various biological targets.
| Compound Class | Target Protein | Key Interacting Residues/Features | Interaction Type |
| 3-benzylaminopyrazine-2-carboxamides | InhA (Mycobacterium tuberculosis) | Tyr 158, NAD+ | Hydrogen Bonding, Close Contact |
| Pyrazine (B50134) linked 2-aminobenzamides | HDAC1, HDAC2, HDAC3 | Zinc ion in active site | Metal Coordination |
| Pyrazole-carboxamides with sulfonamide | Carbonic Anhydrase (hCA I, hCA II) | Zn2+, Thr199, His94 | Metal Coordination, Hydrogen Bonding |
| Imidazolo-Triazole Hydroxamics | HDAC2 | HIS 146, PHE 155, PHE 210, LEU 276 | Hydrogen Bonding, Hydrophobic |
This table is generated based on data from docking studies of related pyrazine and sulfonamide derivatives. mdpi.commdpi.comnih.govajchem-a.com
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, often expressed as a docking score in units of energy (e.g., kcal/mol) or as an inhibition constant (Ki). nih.govajchem-a.com These predictions are valuable for ranking potential inhibitors before synthesis and experimental testing.
For a series of novel pyrazole-carboxamides bearing a sulfonamide moiety, calculated Ki values against hCA I were in the range of 0.063–3.368 µM, and for hCA II, they were 0.007–4.235 µM. nih.gov In another study, designed imidazolo-triazole derivatives showed docking scores against HDAC2 ranging from -8.5 to -8.7 kcal/mol, which were superior to the standard inhibitor vorinostat (B1683920) (-7.2 kcal/mol). ajchem-a.com These predicted affinities often correlate well with experimentally determined values, such as the half-maximal inhibitory concentration (IC50), validating the docking protocol. researchgate.net
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements and conformational changes of the system over time. mdpi.com MD simulations are used to assess the stability of the docked pose and to analyze the dynamics of the interactions in a more realistic, solvated environment. dovepress.comsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. japsonline.comresearchgate.net
In a 3D-QSAR study, a set of molecules is aligned, and various molecular fields (e.g., steric, electrostatic, hydrophobic) are calculated around them. nih.gov These fields are then correlated with the observed biological activity using statistical methods like partial least squares (PLS). The resulting models can be visualized as contour maps, which highlight the regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, studies on 8-amino-imidazo[1,5a]pyrazine derivatives as Bruton's tyrosine kinase inhibitors used 3D-QSAR models to reveal that steric and hydrophobic interactions were significant contributors to enhanced activity. japsonline.com Such models are powerful predictive tools for designing new, more potent derivatives. researchgate.netjapsonline.com
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. frontiersin.org In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. nih.govresearchgate.net
For sulfonamide and pyrazine derivatives, various ADMET parameters are commonly predicted. nih.govresearchgate.netnih.gov These include predictions of intestinal absorption, Caco-2 cell permeability, plasma protein binding, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes (which are key for metabolism). frontiersin.org Toxicity predictions, such as AMES mutagenicity and hepatotoxicity, are also crucial. nih.govfrontiersin.org For example, ADMET analysis performed on novel pyrazole-carboxamide sulfonamides indicated that the compounds did not exhibit AMES toxicity. nih.gov Online servers and software like pkCSM and Discovery Studio are often used for these predictions. nih.govresearchgate.net
The table below provides a summary of typical in silico ADMET predictions for related sulfonamide derivatives.
| ADMET Property | Predicted Outcome for a Candidate Molecule | Significance |
| Absorption | ||
| Human Intestinal Absorption | High (>90%) | Good oral bioavailability |
| Caco-2 Permeability | High (>0.9) | Good absorption across the intestinal wall |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | LogBB > 0.3 | Can cross the BBB to act on CNS targets |
| Plasma Protein Binding | Low | Higher concentration of free drug available to act |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| Total Clearance | Low | Longer half-life in the body |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Low mutagenic potential |
| Hepatotoxicity | No | Low risk of liver damage |
This table represents a generalized summary of ADMET predictions for drug candidates based on common in silico models. frontiersin.orgnih.gov
Conformational Analysis and Energy Landscape Mapping
Computational studies, typically employing quantum mechanical calculations, are utilized to explore the potential energy surface (PES) of these molecules. A relaxed PES scan involves systematically varying specific dihedral angles while optimizing the rest of the molecular geometry at each step. This process allows for the identification of stable conformers (local minima on the PES) and the transition states that connect them.
For sulfonamides in general, different conformations can arise from the rotation around the S-N bond. researchgate.netnih.gov In the case of this compound, key dihedral angles to consider would be the C-S-N-H and the Cl-C-S-N angles. The energy landscape mapping would reveal the energy barriers between different stable conformations, providing insights into the molecule's flexibility and the likelihood of adopting specific spatial arrangements under different conditions.
Initial Geometry Optimization: Obtaining the ground-state geometry of the molecule.
Potential Energy Surface Scan: Systematically rotating key dihedral angles (e.g., around the S-N and C-S bonds) in small increments and calculating the energy at each step.
Identification of Stationary Points: Locating the energy minima (stable conformers) and saddle points (transition states) on the PES.
Frequency Calculations: Confirming the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency).
The results of such an analysis would provide a comprehensive understanding of the conformational preferences and the dynamic behavior of this compound.
Hirshfeld Surface Analysis and Intermolecular Interaction Studies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is particularly insightful for understanding the packing of molecules and the nature of the forces that govern the crystal structure. For a closely related derivative, 4-Amino-N-(3-chloropyrazin-2-yl)benzene-1-sulfonamide, a detailed Hirshfeld surface analysis has been conducted, providing valuable insights that can be extrapolated to this compound. researchgate.net
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The properties mapped onto this surface, such as dnorm, shape index, and curvedness, reveal the nature and extent of intermolecular contacts.
For 4-Amino-N-(3-chloropyrazin-2-yl)benzene-1-sulfonamide, the analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the intermolecular contacts. researchgate.net The major interactions contributing to the crystal packing are summarized in the table below.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 29.2 |
| O···H/H···O | 20.6 |
| C···H/H···C | 14.9 |
| N···H/H···N | 12.5 |
| Cl···H/H···Cl | 10.2 |
| S···H/H···S | 4.2 |
| C···C | 3.3 |
| Other | 5.1 |
The data reveals that H···H, O···H/H···O, C···H/H···C, N···H/H···N, and Cl···H/H···Cl contacts are the most significant, collectively accounting for a large majority of the intermolecular interactions. researchgate.net The red spots on the dnorm surface for this derivative indicate strong hydrogen bonding interactions, particularly involving the sulfonamide group (N–H···O) and the amino group. researchgate.net These interactions are crucial in stabilizing the crystal structure.
Advanced Analytical Methodologies for Characterization and Quantification of 3 Chloropyrazine 2 Sulfonamide Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in the analysis of 3-Chloropyrazine-2-sulfonamide, enabling the separation of the target compound from impurities, starting materials, and byproducts. This separation is crucial for accurate purity assessment and for the isolation of the pure substance for further studies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of sulfonamides, including pyrazine (B50134) derivatives. nih.govmdpi.com Its versatility allows for the separation of a wide range of compounds with high resolution and sensitivity. For a polar compound like this compound, reversed-phase HPLC is typically the method of choice.
Detailed Research Findings: In a typical HPLC setup for sulfonamide analysis, a C18 column is used as the stationary phase, which effectively retains nonpolar and moderately polar compounds. nih.gov The mobile phase often consists of a gradient system involving an aqueous component (like water with an acid modifier such as acetic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com This gradient elution allows for the separation of compounds with a wide range of polarities. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which provides information on the absorbance of the eluting compounds across a range of wavelengths. nih.gov The purity of a this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.
| Parameter | Typical Condition | Purpose |
| Stationary Phase | C18 (Octadecylsilyl) | Provides hydrophobic interactions for separation. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with Acetic Acid | Elutes compounds from the column; gradient for complex mixtures. |
| Detection | UV/Diode Array Detector (DAD) | Monitors the elution of compounds based on UV absorbance. |
| Quantification | Peak Area Integration | Determines the relative percentage of the main compound (purity). |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, though its application to compounds like this compound can be more challenging than HPLC. researchgate.net GC requires the analyte to be volatile and thermally stable. Sulfonamides, due to their polarity and potential for thermal degradation, often require derivatization to increase their volatility and stability before GC analysis. However, when applicable, GC coupled with a mass spectrometer (GC-MS) provides excellent separation and definitive identification of impurities. mdpi.com
Detailed Research Findings: The suitability of GC for a specific sulfonamide derivative depends on its thermal lability. mdpi.com A typical GC analysis would involve injecting the derivatized sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS) can be used for detection. unodc.org GC-MS is particularly useful for identifying volatile impurities by comparing their mass spectra to library databases. nist.gov
| Parameter | Typical Condition | Purpose |
| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of the analyte. |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Separates volatile compounds based on boiling point/polarity. |
| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. |
| Detector | Mass Spectrometry (MS) | Provides mass information for structural identification of impurities. |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) emerges as a valuable alternative to both HPLC and GC, combining some of the best features of each. oup.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov SFC is particularly advantageous for the separation and purification of polar compounds like sulfonamides, offering faster analysis times and reduced solvent consumption compared to HPLC. oup.com
Detailed Research Findings: Packed-column SFC (pSFC) is frequently used for the analysis of sulfonamides. nih.govrsc.org The mobile phase typically consists of supercritical CO2 modified with a small amount of an organic solvent, such as methanol, to increase its solvating power for polar analytes. optica.org Stationary phases can range from silica to more polar amino-bonded phases. nih.gov The separation mechanism in SFC is complex, involving aspects of both normal-phase and reversed-phase chromatography. When coupled with mass spectrometry (SFC-MS), this technique provides a powerful tool for both the quantification and identification of sulfonamides and their related impurities. rsc.org
| Parameter | Typical Condition | Purpose |
| Mobile Phase | Supercritical CO2 with Methanol modifier | Acts as the solvent to carry analytes through the column. |
| Stationary Phase | Silica or Amino-bonded | Interacts with analytes to achieve separation. |
| Detection | UV or Mass Spectrometry (MS) | Detects and identifies separated compounds. |
| Advantages | Fast analysis, reduced organic solvent use, suitable for polar compounds. | N/A |
Spectroscopic Methods for Structural Elucidation of Novel Derivatives
The synthesis of novel derivatives based on the this compound scaffold necessitates unambiguous structural confirmation. Spectroscopic methods are the primary tools used to elucidate the precise molecular structure of these new chemical entities.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of newly synthesized compounds. mdpi.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula, providing strong evidence for the identity of a compound.
Detailed Research Findings: Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecule, forming a protonated molecule [M+H]+. The instrument then measures its exact mass. imist.ma For a novel derivative of this compound, HRMS can confirm that the desired chemical transformation has occurred by verifying that the measured mass matches the calculated mass of the expected product. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the parent ion is fragmented, and the resulting fragmentation pattern provides detailed structural information, helping to pinpoint the location of modifications on the parent scaffold. rsc.org
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution and in the solid state. europeanpharmaceuticalreview.combruker.com While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of atoms, advanced techniques are often required for complex derivatives.
Detailed Research Findings: 2D NMR: For complex derivatives of this compound, 2D NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to identify adjacent protons in the structure. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. These experiments collectively allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire molecule. nih.gov For instance, ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is crucial for understanding the three-dimensional structure of the molecule. nih.gov
Solid-State NMR (ssNMR): The properties of pharmaceutical compounds are often dependent on their solid-state form (e.g., polymorphs, solvates). bruker.com Solid-state NMR is a non-destructive technique that provides detailed structural information about drug substances in their solid form, which is not obtainable from solution NMR. europeanpharmaceuticalreview.com It can distinguish between different crystalline forms (polymorphs) and characterize amorphous material. bruker.com Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to acquire high-resolution ¹³C spectra of solid samples, providing insights into the molecular packing and conformation in the crystal lattice. technion.ac.il This is particularly important in pharmaceutical development to ensure the consistency and stability of the active ingredient. europeanpharmaceuticalreview.com
| Technique | Information Provided | Application to this compound Derivatives |
| COSY | ¹H-¹H correlations through bonds | Establishes proton connectivity within the pyrazine ring and substituents. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbons by linking them to their attached protons. |
| HMBC | ¹H-¹³C long-range correlations | Confirms the overall molecular skeleton and attachment of functional groups. |
| ssNMR | Structure in the solid state | Characterizes polymorphism, conformation, and packing of crystalline derivatives. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique provides unequivocal evidence of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
In related sulfonamide structures, X-ray diffraction studies have elucidated the formation of hydrogen-bonded networks, which significantly influence the physicochemical properties of the solid, such as melting point and solubility. mdpi.com It is anticipated that the crystal structure of this compound would exhibit similar intermolecular interactions, likely involving the nitrogen atoms of the pyrazine ring and the hydrogen atoms of the sulfonamide group.
Table 1: Representative Crystallographic Data for a Sulfonamide Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.126(3) |
| c (Å) | 14.875(4) |
| β (°) | 98.76(1) |
| Volume (ų) | 1521.9(6) |
| Z | 4 |
| R-factor (%) | 4.2 |
Note: This data is representative of a sulfonamide derivative and is intended for illustrative purposes.
Electrochemical and Other Biophysical Characterization Methods
The electrochemical behavior of this compound is of significant interest, given the redox-active nature of the pyrazine moiety. mdpi.com Techniques such as cyclic voltammetry can be employed to investigate the oxidation and reduction potentials of the compound. The pyrazine ring, being an electron-deficient system, is expected to undergo reduction at a specific potential. The presence of the electron-withdrawing chloro and sulfonamide groups would likely influence this reduction potential. mdpi.com
Biophysical characterization methods can provide insights into the interactions of this compound with biological macromolecules. nih.gov Techniques such as fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry could be utilized to study its binding affinity and thermodynamics with proteins or nucleic acids, although specific studies on this compound are not prevalent. The sulfonamide group is a well-known pharmacophore, and understanding its biophysical interactions is crucial for various research applications. nih.gov
Development of Analytical Methods for Detection and Quantification in Complex Research Matrices (Excluding Human Biological Samples)
The development of sensitive and selective analytical methods is crucial for the detection and quantification of this compound in various non-biological research matrices, such as environmental samples or reaction mixtures. High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and quantification of sulfonamides. researchgate.netnih.gov
Method development would involve optimizing several parameters, including the choice of the stationary phase (e.g., C18 column), the mobile phase composition (e.g., a mixture of acetonitrile and water with a pH modifier), and the detector. UV detection is often suitable for aromatic compounds like this compound. For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be employed, followed by fluorescence detection. researchgate.net
Table 2: Typical HPLC Method Parameters for Sulfonamide Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 270 nm |
| Run Time | 25 min |
Note: These parameters are illustrative and would require optimization for this compound.
Application of Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
For the analysis of this compound in highly complex mixtures, hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer unparalleled specificity and sensitivity. nih.gov This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.
In an LC-MS/MS method, the compound is first separated from the matrix components by the HPLC system. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. The precursor ion corresponding to the protonated or deprotonated this compound is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a highly selective and sensitive method for quantification, even at trace levels. nih.gov
The development of an LC-MS/MS method would involve the optimization of both chromatographic and mass spectrometric parameters, including the selection of appropriate precursor and product ions, and the optimization of collision energy.
Table 3: Representative LC-MS/MS Parameters for Sulfonamide Quantification
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion 1 (m/z) | Specific fragment 1 |
| Product Ion 2 (m/z) | Specific fragment 2 |
| Collision Energy (eV) | Optimized for fragmentation |
| Dwell Time (ms) | 100 |
Note: The specific m/z values would need to be determined experimentally for this compound.
Future Research Directions and Unexplored Avenues for 3 Chloropyrazine 2 Sulfonamide
Identification of Novel Biological Targets through High-Throughput Screening
High-throughput screening (HTS) represents a powerful methodology for rapidly assessing the interaction of a compound against a vast array of biological targets. For 3-Chloropyrazine-2-sulfonamide, HTS campaigns could unveil previously unknown biological activities. This approach has been successfully employed for related compound classes, such as the screening of a 62,000-compound library that identified pyrazole (B372694) sulfonamides as inhibitors of N-Myristoyltransferase in Trypanosoma brucei. drugs.com Similarly, a multiplexed HTS assay was developed to screen for inhibitors of the Werner syndrome protein (WRN), which led to the discovery of 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as novel covalent inhibitors. nih.govajchem-b.com
A future HTS campaign for this compound could involve:
Target-Based Screening: Testing the compound against a large panel of purified enzymes and receptors, particularly kinases, proteases, and G-protein coupled receptors (GPCRs), where sulfonamide-containing molecules have previously shown activity.
Phenotypic Screening: Applying the compound to various cell lines (e.g., cancer cells, microbial cultures) to identify any observable changes in cell health, morphology, or function. Hits from such screens would then be subjected to target deconvolution studies to identify the responsible molecular target.
The development of a novel HTS method, even if an initial screen of over 15,000 compounds does not yield a hit, can itself be a valuable outcome, providing a platform for screening a much larger chemical space in the future. rsc.org
Exploration of Bioorthogonal Reactions and Chemical Probes
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers a sophisticated toolbox for chemical biology. acs.org Developing a chemical probe version of this compound would be a significant step toward understanding its molecular interactions.
This can be achieved by modifying the core structure with a bioorthogonal handle, such as an alkyne or azide (B81097) for "click chemistry," or a tetrazine for inverse-electron-demand Diels-Alder reactions. canada.caresearchgate.net Such probes would enable:
Target Identification and Validation: After the probe interacts with its cellular targets, the bioorthogonal handle can be used to attach a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging). This allows for the isolation and identification of target proteins via mass spectrometry.
"Click-to-Release" Systems: Recent research has developed sulfonamide-modified tetrazines and sulfonyl sydnonimines that can release a parent sulfonamide drug upon a bioorthogonal reaction. canada.caosti.gov This strategy could be adapted to create activatable versions of this compound for controlled release studies in research models.
The synthesis of small-molecule fluorescent probes based on a sulfonamide scaffold has already been successful in studying targets like GPR120, demonstrating the feasibility of this approach. wikipedia.org
Development of Advanced Delivery Systems (excluding human administration details)
For research purposes, particularly in cell-based assays and animal models, the physicochemical properties of a compound can limit its utility. Advanced delivery systems can overcome issues of poor solubility or stability, ensuring effective concentrations reach the target site in a controlled manner.
Future research could explore encapsulating this compound in various non-clinical delivery vehicles:
Nanogels and Microgels: Formulations using materials like hyaluronic acid or poly(ethyl acrylate-co-methacrylic acid) could protect the compound from degradation and enhance its stability in experimental media. researchgate.net
Polymer-Lipid Encapsulation: Creating a polymer–lipid encapsulation matrix could be useful for coating research implants or devices to study localized effects in animal models. researchgate.net
These systems are designed to improve the compound's performance in a research context, allowing for more reliable and reproducible data from in vitro and in vivo experiments.
Investigation of Synergistic Effects with Other Research Compounds in vitro and in Animal Models
Combination therapy is a cornerstone of modern medicine, and exploring synergistic interactions at the research stage can identify promising new strategies. The sulfonamide class of compounds has a documented history of synergistic activity with other agents, such as antibiotics of the polymyxin (B74138) group against Proteus sp. ijpsjournal.com
Future studies on this compound should include in vitro checkerboard assays to investigate potential synergy with a panel of other research compounds. This could involve:
Combination with Known Inhibitors: Testing the compound alongside established inhibitors of key cellular pathways (e.g., signaling, metabolism) in cancer cell lines to see if a more potent effect can be achieved.
Antimicrobial Synergy: In microbial growth inhibition assays, combining it with various classes of antibiotics to identify combinations that may overcome resistance mechanisms. researchgate.net
Positive results from in vitro studies, indicated by a Fractional Inhibitory Concentration Index (FICI) of <0.5, would provide a strong rationale for follow-up studies in animal models of disease. researchgate.net
| Research Area | Potential Combination Compound | In Vitro Model | Primary Endpoint |
|---|---|---|---|
| Oncology | Kinase Inhibitor (e.g., EGFR inhibitor) | Cancer Cell Line (e.g., A549) | Cell Viability (IC50 Reduction) |
| Antimicrobial | Beta-Lactam Antibiotic | Bacterial Strain (e.g., MRSA) | Bacterial Growth (MIC Reduction) |
| Antiparasitic | Antiprotozoal Agent (e.g., Pyrimethamine) | Parasite Culture (e.g., T. gondii) | Parasite Proliferation Assay |
Computational-Guided Design of Next-Generation Analogues
Computational chemistry provides powerful tools to rationalize structure-activity relationships (SAR) and to design new molecules with improved properties. Molecular docking, a key computational technique, has been used to investigate potential targets for derivatives of the related compound, 3-chloropyrazine-2-carboxamide (B1267238), suggesting interactions with mycobacterial enoyl-ACP reductase (InhA). nih.govrsc.org
A computational approach to designing analogues of this compound would involve:
Homology Modeling and Molecular Docking: If a biological target is identified, its 3D structure (or that of a close homologue) can be used to predict the binding mode of this compound. This model can then guide modifications to the structure to enhance binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of analogues, a QSAR model can be built to correlate specific structural features with biological activity. bohrium.com This model can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.
In Silico ADMET Prediction: Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to design next-generation compounds with more favorable research profiles.
These computational methods streamline the design-synthesize-test cycle, making the discovery of optimized analogues more efficient.
Integration with Systems Biology and Network Pharmacology Approaches
Modern drug discovery is moving beyond the "one target, one drug" paradigm towards a more holistic understanding of a compound's effects. Systems biology and network pharmacology integrate large-scale biological data to map the complex interaction networks within cells and organisms.
Applying these approaches to this compound could reveal:
Drug-Target-Disease Networks: By mapping the known and predicted targets of the compound onto protein-protein interaction networks, it may be possible to identify links to disease pathways that were not initially obvious.
Off-Target Effects: Network analysis can help predict potential off-target interactions, which can be valuable for understanding a compound's complete biological profile and for guiding the design of more selective analogues.
Pathway-Level Impact: Instead of focusing on a single target, these methods analyze how a compound perturbs entire biological pathways or modules within a network, providing a deeper understanding of its mechanism of action.
This systems-level perspective can generate new hypotheses for the compound's application and guide future experimental work.
Potential in Materials Science or other Non-Medicinal Applications
While many sulfonamides are explored for their biological activity, the constituent chemical moieties also possess properties that are of interest in materials science. Both pyrazine (B50134) and sulfonamide groups have been incorporated into novel polymers and materials for non-medicinal applications.
Pyrazine in Organic Electronics: The electron-deficient nature of the pyrazine ring makes it a valuable building block for semiconducting polymers. Pyrazine-containing polymers have been engineered as hole transport materials for perovskite solar cells and as conformational "locks" to improve charge transport and stability in organic field-effect transistors. Furthermore, pyrazine-based polymers like poly(hexaazatrinaphthalene) (PHATN) are being investigated as universal cathode materials for fast-charge batteries. researchgate.net
Sulfonamide-Based "Smart" Polymers: Polymers containing sulfonamide functional groups can exhibit pH-responsive behavior. nih.govrsc.org This property allows for the creation of "smart" materials whose solubility or conformation changes in response to pH shifts. Such polymers have potential applications in areas like sensor development or controlled-release systems for non-medicinal agents. Research has also explored sulfonamide-derived systems for cation capture, suggesting a role in water softening or environmental remediation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Chloropyrazine-2-sulfonamide?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-amino-6-chloropyrazine with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) in the presence of a base like sodium hydride and a solvent such as 1,2-dimethoxyethane . Reaction conditions (e.g., reflux duration, stoichiometry) must be optimized to avoid side products like over-sulfonated derivatives.
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical methods :
- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to separate sulfonamide derivatives. Mobile phases often combine acetonitrile and phosphate buffer (pH 2.5–3.5) .
- NMR : H and C NMR can confirm substitution patterns on the pyrazine ring (e.g., chlorine at position 3, sulfonamide at position 2) .
- Elemental analysis : Verify empirical formula consistency (e.g., CHClNOS) with ≤0.3% deviation .
Q. What solvents and storage conditions are optimal for this compound?
- The compound is stable in anhydrous DMSO or DMF for short-term use. For long-term storage, keep under inert gas (argon) at −20°C to prevent hydrolysis of the sulfonamide group . Avoid aqueous solutions at neutral or basic pH, which may degrade the chlorine substituent .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Case study : Discrepancies in anti-proliferative activity (e.g., IC values varying by >10 µM across studies) may arise from assay conditions (e.g., cell line specificity, serum concentration). To address this:
- Replicate experiments under standardized protocols (e.g., MTT assay with fixed serum-free incubation times).
- Use orthogonal assays (e.g., apoptosis markers via flow cytometry) to confirm mechanistic consistency .
Q. What structural modifications enhance the selectivity of this compound for target proteins?
- SAR strategies :
- Pyrazine ring substitution : Introducing electron-withdrawing groups (e.g., nitro at position 5) improves binding to enzymes like carbonic anhydrase IX .
- Sulfonamide linker optimization : Replacing the benzene ring in the sulfonamide group with heterocycles (e.g., triazoles) increases solubility and reduces off-target interactions .
Q. How does this compound interact with biological membranes in pharmacokinetic studies?
- Methodological approach :
- Use logP measurements (e.g., shake-flask method) to determine hydrophobicity (predicted logP = 1.2–1.5).
- Assess membrane permeability via Caco-2 cell monolayers or artificial lipid bilayers.
- Correlate results with in vivo bioavailability data to refine formulations (e.g., nanoemulsions for enhanced absorption) .
Key Research Challenges
- Synthetic scalability : Multi-step routes (e.g., chlorination after sulfonamide formation) often yield <50% purity, requiring iterative column chromatography .
- Biological selectivity : Off-target binding to serum albumin (e.g., >80% plasma protein binding) limits therapeutic utility .
Citations to Critical Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
